AC-Ile-tyr-gly-glu-phe-NH2
Overview
Description
The compound AC-Ile-tyr-gly-glu-phe-NH2, also known as N-acetyl-isoleucyl-tyrosyl-glycyl-glutamyl-phenylalaninamide, is a synthetic peptide. This compound is composed of a sequence of amino acids, specifically isoleucine, tyrosine, glycine, glutamic acid, and phenylalanine, with an amide group at the C-terminus. Peptides like this compound are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Mechanism of Action
Target of Action
AC-Ile-Tyr-Gly-Glu-Phe-NH2, also known as p60c-src Substrate II, is a small peptide substrate for the protein tyrosine kinase pp60c-src . The pp60c-src is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, migration, and immune response.
Mode of Action
The peptide interacts with the pp60c-src kinase by binding to its active site. This interaction triggers the kinase’s enzymatic activity, leading to the phosphorylation of tyrosine residues within the peptide . This phosphorylation event can then trigger downstream signaling pathways within the cell.
Pharmacokinetics
Peptides are generally well-absorbed but can be rapidly metabolized and excreted, potentially limiting their bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of other signaling molecules, the cellular context, and the physical and chemical conditions (e.g., temperature, pH). For instance, the presence of other signaling molecules might modulate the peptide’s interaction with pp60c-src, while extreme pH or temperature conditions might affect the peptide’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ile-tyr-gly-glu-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
AC-Ile-tyr-gly-glu-phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Specific amino acids within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
AC-Ile-tyr-gly-glu-phe-NH2 has several scientific research applications, including:
Chemistry: Studying the structure-activity relationships of peptides and their interactions with other molecules.
Biology: Investigating the role of peptides in cellular processes and signaling pathways.
Medicine: Exploring the potential therapeutic uses of peptides, such as in drug development for targeting specific receptors or enzymes.
Industry: Utilizing peptides in the development of new materials, diagnostics, and biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-isoleucyl-tyrosyl-glycyl-glutamyl-phenylalaninamide: A similar peptide with slight variations in the amino acid sequence.
N-acetyl-isoleucyl-tyrosyl-glycyl-glutamyl-phenylalaninamide: Another peptide with a different sequence but similar structural features.
Uniqueness
AC-Ile-tyr-gly-glu-phe-NH2 is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. The presence of specific residues, such as tyrosine and glutamic acid, can influence its interactions with biological targets and its overall stability.
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPPBQMEFADOEU-QAXPSLGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ac-Ile-Tyr-Gly-Glu-Phe-NH2's kinetic parameters in the context of inhibitor development?
A2: The research highlighted that this compound exhibits a Km of 368 µM and a Vmax of 1.02 µmol/min/mg for pp60c-src. [] These kinetic parameters are essential for inhibitor development because they provide a benchmark for comparing the binding affinity and phosphorylation rates of potential inhibitors. A successful inhibitor would ideally exhibit a lower Km (stronger binding) and/or a lower Vmax (slower phosphorylation rate) than the natural substrate, indicating effective competition for the enzyme's active site and inhibition of its activity.
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